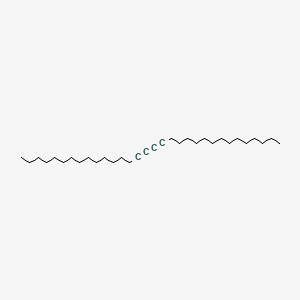

15,17-Dotriacontadiyne

Description

15,17-Dotriacontadiyne is a long-chain aliphatic compound containing two carbon-carbon triple bonds (alkyne groups) at positions 15 and 17 within a 32-carbon backbone.

Properties

CAS No. |

67471-17-4 |

|---|---|

Molecular Formula |

C32H58 |

Molecular Weight |

442.8 g/mol |

IUPAC Name |

dotriaconta-15,17-diyne |

InChI |

InChI=1S/C32H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |

InChI Key |

XCYJFSNOJKTPHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15,17-Dotriacontadiyne typically involves the coupling of shorter alkyne precursors. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts to couple terminal alkynes under oxidative conditions . The reaction conditions often include the use of solvents like pyridine or dimethylformamide (DMF) and an oxidizing agent such as oxygen or air.

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 15,17-Dotriacontadiyne can undergo various chemical reactions, including:

Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.

Reduction: Hydrogenation can convert the triple bonds to single bonds, yielding a saturated hydrocarbon.

Substitution: The terminal alkynes can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium amide (NaNH2) in liquid ammonia or organolithium reagents.

Major Products:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted alkynes depending on the nucleophile used.

Scientific Research Applications

15,17-Dotriacontadiyne has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biological systems, including its interaction with cellular membranes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials

Mechanism of Action

The mechanism of action of 15,17-Dotriacontadiyne involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bonds can participate in various biochemical reactions, potentially leading to the modulation of cellular pathways. For example, its interaction with enzymes involved in oxidative stress responses could result in anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

n-Dotriacontane (C₃₂H₆₆)

- Molecular Weight : 450.87 g/mol .

- Physical Properties : Higher melting point due to stronger van der Waals interactions in saturated chains. Thermodynamic data (e.g., entropy of fusion: Δfus S = 222.93 J/mol·K) indicate stability under standard conditions .

- Safety: Classified as non-hazardous but requires standard handling precautions .

Methyl Dotriacontanoate (C₃₃H₆₆O₂)

- Structure: An ester derivative of dotriacontanoic acid.

- Molecular Weight : 494.88 g/mol .

- Reactivity : Polar ester group enhances solubility in organic solvents compared to hydrocarbons. Likely lower thermal stability than 15,17-Dotriacontadiyne due to ester decomposition pathways.

- Safety : Requires precautions to avoid inhalation/ingestion, though toxicity data are incomplete .

Branched Alkanes (e.g., 15,19-Dimethylheptatriacontane, C₃₉H₈₀)

- Structure : Branched alkane with methyl groups at positions 15 and 17.

- Molecular Weight : 549.05 g/mol .

- Physical Properties : Branching reduces crystallinity and melting point compared to linear analogs.

This compound (Hypothetical)

- Structure : Linear chain with conjugated triple bonds.

- Expected Reactivity : High due to electron-deficient triple bonds, enabling cycloaddition or coordination with metals.

- Thermal Stability : Likely lower than saturated analogs due to strain in triple bonds.

Data Table: Key Properties of Comparable Compounds

Research Findings and Limitations

- Safety and Handling : Unlike n-Dotriacontane, diynes may pose greater risks due to reactive triple bonds, necessitating stricter exposure controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.